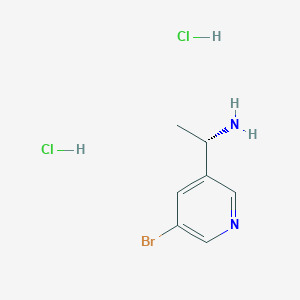

(S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2hcl

Description

Properties

Molecular Formula |

C7H11BrCl2N2 |

|---|---|

Molecular Weight |

273.98 g/mol |

IUPAC Name |

(1S)-1-(5-bromopyridin-3-yl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-7(8)4-10-3-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1 |

InChI Key |

ORFXWWIUGLXZTI-XRIGFGBMSA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=CN=C1)Br)N.Cl.Cl |

Canonical SMILES |

CC(C1=CC(=CN=C1)Br)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2hcl typically involves the bromination of pyridine derivatives followed by amination. One common method involves the bromination of 3-pyridyl ethanone to obtain 5-bromo-3-pyridyl ethanone. This intermediate is then subjected to reductive amination using a suitable amine source, such as (S)-1-phenylethylamine, under reducing conditions to yield the desired product. The final compound is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2hcl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the bromine substituent to other functional groups.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of dehalogenated products.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Receptor Modulation

Research indicates that (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2HCl acts as an allosteric modulator for certain receptors. Allosteric modulators are compounds that bind to a receptor at a site distinct from the active site, influencing the receptor's activity in a way that can enhance or inhibit the effects of the primary ligand. For instance, studies have shown that this compound can potentiate dopamine receptor activity, which is crucial for developing treatments for neurological disorders such as Parkinson's disease .

Anticancer Activity

Recent investigations have highlighted the potential of this compound in cancer therapy. The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. Kinase inhibitors are vital in targeting aberrant signaling pathways in cancer cells. The compound's structural features allow it to effectively compete with ATP for binding to these kinases, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .

Neuropharmacology

In neuropharmacological studies, this compound has been utilized to explore mechanisms underlying addiction and neurodegeneration. Its role as a modulator of neurotransmitter systems provides insights into therapeutic strategies for conditions like substance use disorders and age-related cognitive decline .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is essential for its application in clinical settings. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) properties. Initial findings suggest favorable solubility and permeability profiles; however, further research is needed to assess its safety and toxicity in vivo .

Case Studies

Mechanism of Action

The mechanism of action of (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2hcl involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bromine substituent and amine group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2HCl with four structural analogs, highlighting key differences in substituents, molecular weight, and stereochemical properties.

*Assumed formula based on analogs; †Calculated from similar structures.

Key Observations:

Substituent Position Impact: The position of bromine on the pyridine ring significantly alters electronic and steric profiles. For example, the target compound’s 5-bromo-3-pyridinyl group differs from the 3-bromo-4-pyridinyl group in , which may influence reactivity in cross-coupling reactions or binding interactions.

Fluorination Effects :

- Trifluoroethylamine derivatives () exhibit increased lipophilicity and metabolic stability compared to the target compound’s ethylamine group. However, the trifluoro group may introduce synthetic challenges, as seen in the discontinued status of .

Enantiopurity and Synthesis :

- Chiral HPLC is a common method for resolving enantiomers, as demonstrated for compound 67 . The target compound’s (S)-configuration suggests similar enantioselective synthesis requirements.

Stability and Commercial Availability

- Commercial Viability : The discontinuation of highlights challenges in scaling trifluoroethylamine derivatives, whereas the target compound’s simpler structure may offer better synthetic accessibility.

Biological Activity

(S)-1-(5-Bromopyridin-3-YL)ethan-1-amine 2HCl, with the CAS number 2250241-63-3, is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₁BrCl₂N₂

- Molecular Weight : 273.98 g/mol

- Purity : Specifications vary by supplier, but high purity is essential for biological assays.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including kinases and receptors.

Kinase Inhibition

Recent studies have highlighted that compounds similar to (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine act as kinase inhibitors. Kinases are crucial in cellular signaling pathways, and their dysregulation is often linked to cancer and other diseases. For instance, small molecule kinase inhibitors have been shown to selectively inhibit certain kinases at low concentrations, leading to significant therapeutic effects with manageable side effects .

Biological Activity Data

The following table summarizes the reported biological activities and efficacy of this compound in various assays:

| Assay Type | IC50 (µM) | Target/Pathway | Reference |

|---|---|---|---|

| Kinase Inhibition | 0.79 | mTORC1 | |

| Antimicrobial Activity | 1.8 | Mycobacterium tuberculosis | |

| Receptor Binding | Not specified | H3 Histamine Receptor |

Case Study 1: Anticancer Activity

In a study examining the efficacy of various small molecule inhibitors on cancer cell lines, (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine exhibited significant inhibition of cell proliferation in A549 lung cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial properties of compounds derived from brominated pyridines demonstrated that (S)-1-(5-Bromopyridin-3-YL)ethan-1-amine showed promising activity against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) was established at 0.79 µg/mL, indicating its potential as a lead compound for developing new anti-tubercular drugs .

Safety and Toxicology

While the compound shows promising biological activity, safety profiles are crucial for therapeutic applications. Preliminary toxicity assessments indicate that at therapeutic doses, side effects are minimal; however, further studies are needed to fully elucidate its safety profile in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.